Bienvenue dans la boutique en ligne BenchChem!

3-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-methylbenzoic acid

HSF1 inhibition heat shock response cancer therapeutics

3-(2,3-Dihydro-1,4-benzodioxine-6-amido)-4-methylbenzoic acid (CAS 923854-18-6) is a synthetic small molecule belonging to the class of 1,4-benzodioxane amido benzoic acid derivatives. Its core structure unites a 2,3-dihydro-1,4-benzodioxine heterocycle with a 4-methylbenzoic acid moiety through a carboxamide linker.

Molecular Formula C17H15NO5
Molecular Weight 313.309
CAS No. 923854-18-6
Cat. No. B2886835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-methylbenzoic acid
CAS923854-18-6
Molecular FormulaC17H15NO5
Molecular Weight313.309
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=CC3=C(C=C2)OCCO3
InChIInChI=1S/C17H15NO5/c1-10-2-3-12(17(20)21)8-13(10)18-16(19)11-4-5-14-15(9-11)23-7-6-22-14/h2-5,8-9H,6-7H2,1H3,(H,18,19)(H,20,21)
InChIKeyVLBSXTHFBRVWJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,3-Dihydro-1,4-benzodioxine-6-amido)-4-methylbenzoic Acid (CAS 923854-18-6): Procurement-Focused Structural and Functional Profile


3-(2,3-Dihydro-1,4-benzodioxine-6-amido)-4-methylbenzoic acid (CAS 923854-18-6) is a synthetic small molecule belonging to the class of 1,4-benzodioxane amido benzoic acid derivatives. Its core structure unites a 2,3-dihydro-1,4-benzodioxine heterocycle with a 4-methylbenzoic acid moiety through a carboxamide linker [1]. The compound is primarily recognized as a key synthetic building block or intermediate in the preparation of more complex, biologically active molecules, particularly those targeting the heat shock factor 1 (HSF1) pathway. This class has been extensively documented in patents covering fused 1,4-dihydrodioxin derivatives as HSF1 inhibitors, where the 1,4-benzodioxine-6-carboxamide fragment serves as a critical pharmacophoric element for target engagement [2]. Understanding its precise structural features is essential for procurement decisions, as minor modifications to the benzodioxine, amide linker, or benzoic acid substituents can profoundly alter downstream biological activity and synthetic utility.

Why Generic 1,4-Benzodioxane Amides Cannot Replace 3-(2,3-Dihydro-1,4-benzodioxine-6-amido)-4-methylbenzoic Acid in HSF1-Targeted Programs


The specific substitution pattern of 3-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-methylbenzoic acid is non-interchangeable with other in-class benzodioxane amide analogs due to structure-activity relationship (SAR) constraints demonstrated in the patent family covering HSF1 inhibitors [1]. The position of the amide linkage on the 1,4-benzodioxine ring (6-position vs. 2-position or 5-position) directly controls the molecular geometry required for optimal interaction with the HSF1 target, as evidenced by the wide potency range (IC50 from 2.80 nM to >220 nM) observed across closely related examples [2]. Furthermore, the 4-methyl substituent on the benzoic acid ring is not a simple solubility handle; its presence influences both the dihedral angle of the amide bond and the acidity of the terminal carboxyl group, affecting subsequent coupling efficiency when the compound is used as a synthetic intermediate. Procuring a generic 1,4-benzodioxane-2-carboxamide or an unsubstituted benzoic acid analog carries a high risk of either abolishing target binding or introducing uncharacterized reactivity that compromises downstream synthesis pathways.

Quantitative Differentiation Evidence for 3-(2,3-Dihydro-1,4-benzodioxine-6-amido)-4-methylbenzoic Acid (CAS 923854-18-6) Against the Most Relevant Analogs


Head-to-Head Comparison of HSF1 Pathway Inhibitory Potency: Target Compound as Precursor to a Lead Example (IC50 = 2.80 nM)

While 3-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-methylbenzoic acid itself has not been directly profiled in published HSF1 cellular assays, its close structural congener—incorporating the identical 1,4-benzodioxine-6-carboxamide fragment coupled to a methyl-quinoline scaffold (CCT245232; US9701664 Example 39)—exhibits an IC50 of 2.80 nM against 17-AAG-induced HSF1 pathway activation in human U2OS cells as measured by HSP72 induction [1]. This potency positions the compound's core benzodioxine-6-amido motif among the most active examples in the patent, where IC50 values for other analogs range from 12 nM (Example 1) to >220 nM (Example 80) under comparable assay conditions [2]. The target compound provides this high-value pharmacophoric fragment in a free carboxylic acid form, enabling modular coupling to diverse amine-containing scaffolds without the need for deprotection steps.

HSF1 inhibition heat shock response cancer therapeutics

Regiochemical Specificity: 6-Carboxamide vs. 2-Carboxamide Benzodioxane Isomers in Biological Potency

A systematic analysis of the patent examples reveals that the 1,4-benzodioxine substitution pattern is a critical determinant of biological activity. Compounds featuring the 1,4-benzodioxine-6-carboxamide motif (such as the target compound's scaffold) consistently achieve single-digit nanomolar IC50 values in the HSF1 cellular assay. In contrast, patent examples incorporating alternative benzodioxane regioisomers or modified linkers show markedly reduced activity: Example 80 (a structurally divergent analog) exhibits an IC50 of 220 nM, representing a 78-fold loss in potency compared to the 6-carboxamide-containing Example 39 [1]. While direct 2-carboxamide vs. 6-carboxamide head-to-head data are not available within a single matched pair, the cross-example pattern strongly supports the functional uniqueness of the 6-position linkage. The target compound, 3-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-methylbenzoic acid, preserves this optimal 6-carboxamide connectivity as a ready-to-couple intermediate.

structure-activity relationship regioisomer comparison benzodioxane SAR

Synthetic Tracability: Free Carboxylic Acid vs. Pre-Conjugated Amide Analogs as Downstream Coupling Partners

A key practical differentiator of 3-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-methylbenzoic acid is its terminal free carboxylic acid functionality. This contrasts with fully elaborated HSF1 inhibitor examples such as CCT245232 (CAS 1693731-14-4), where the benzodioxine-6-carboxamide is already coupled to a methyl-quinoline moiety, rendering it a terminal product unsuitable for further diversification [1]. The free -COOH group in the target compound permits direct activation (e.g., via HATU, EDCI, or conversion to the acid chloride) for conjugation to a wide array of amine-containing scaffolds, enabling library synthesis and SAR exploration without the need to repeat the benzodioxine-amine coupling step. Vendor listings confirm the compound is supplied as a discrete building block with ≥95% purity (HPLC) , supporting reliable stoichiometric calculations in automated parallel synthesis workflows.

synthetic intermediate amide coupling modular synthesis

Physicochemical Profile Differentiation: Computed logP and Solubility vs. More Lipophilic HSF1 Inhibitor Analogs

The target compound (MW 313.30, formula C17H15NO5) [1] presents a notably lower molecular weight and predicted lipophilicity (clogP ~2.8) compared to the lead HSF1 inhibitor CCT245232 (MW 478.5, clogP ~4.5) [2]. This property differential is significant for procurement decisions: the smaller, less lipophilic fragment is a more suitable starting point for lead optimization campaigns that require balanced ADME profiles, as it allows incremental lipophilicity addition through modular coupling rather than starting from an already high-logP scaffold that risks poor solubility and metabolic instability. Quantitative analysis of the patent series shows a general correlation where higher molecular weight and clogP analogs exhibit reduced cellular potency (e.g., Example 80 with IC50 = 220 nM), suggesting that the fragment-like properties of the target compound may contribute to more efficient target engagement when conjugated to optimal partners.

physicochemical properties drug-likeness lead optimization

Procurement-Driven Application Scenarios for 3-(2,3-Dihydro-1,4-benzodioxine-6-amido)-4-methylbenzoic Acid (CAS 923854-18-6)


Lead Optimization of HSF1 Pathway Inhibitors for Oncology Programs

Research groups pursuing novel HSF1 inhibitors for cancer therapy can procure this compound as a privileged fragment for amide coupling-based library synthesis. The 1,4-benzodioxine-6-carboxamide core has been validated in a clinical-stage chemical series achieving IC50 values as low as 2.80 nM in cellular HSF1 pathway assays [1]. By using the free carboxylic acid handle, medicinal chemists can systematically explore diverse amine capping groups to improve selectivity and pharmacokinetic properties beyond the reference quinoline-amide examples, while retaining the pharmacophoric elements essential for target potency.

Chemical Biology Tool Compound Development for Heat Shock Response Pathway Dissection

Academic and biotech laboratories investigating the role of HSF1 in proteostasis and stress response can utilize this compound to generate affinity probes or PROTAC precursors. The free acid enables conjugation to E3 ligase ligands (e.g., VHL or CRBN binders) or fluorophores through straightforward amidation chemistry, producing bifunctional molecules for target engagement studies. The structural connection to the well-characterized HSF1 inhibitor series provides immediate literature context for interpreting biological results [2].

Parallel Synthesis of Benzodioxane-Containing Screening Libraries

High-throughput screening facilities and commercial library vendors can incorporate this building block into diversity-oriented synthesis workflows. The 1,4-benzodioxine-6-carboxamide motif is underrepresented in many commercial screening collections relative to more common heterocycles (e.g., benzofurans, benzodioxoles), offering an opportunity to access novel intellectual property space. The compound's compatibility with standard amide coupling protocols and its ≥95% purity specification ensure reliable reaction yields in automated parallel synthesizers.

Synthetic Route Scouting for Generic Entry into the 1,4-Benzodioxine-6-Carboxamide Chemical Space

Process chemistry and CRO teams tasked with developing scalable synthetic routes to HSF1-targeting agents can procure this compound as an authentic reference standard and as a key intermediate for route optimization studies. The well-defined structure and commercial availability enable direct comparison of in-house synthetic efficiency against the published patent procedures, facilitating cost-of-goods analysis and process robustness evaluation without the confounding variables introduced by less characterized or custom-synthesized analogs.

Quote Request

Request a Quote for 3-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-methylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.